molecular formula C23H21ClN2O4S B7716764 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide

Cat. No. B7716764
M. Wt: 456.9 g/mol
InChI Key: XNVLNLZPUJFXTJ-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2 activity, 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation and pain. Additionally, 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in animal models. Additionally, it may have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X. One area of interest is the development of more potent and selective COX-2 inhibitors. Additionally, research could focus on the potential use of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X as an anticancer agent. Finally, further studies could investigate the potential use of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X in the treatment of other inflammatory conditions, such as arthritis.
Conclusion
In conclusion, 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide, or 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exerts its effects by inhibiting the activity of the enzyme COX-2, leading to a reduction in inflammation and pain. While there are some limitations to the use of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X in lab experiments, it has several advantages and holds promise for future research.

Synthesis Methods

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate to form an intermediate compound. The intermediate compound is then reacted with cyclohexylamine and chlorosulfonic acid to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with 4-hydroxyphenylacetic acid to form 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide X has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c24-21-14-20(31(28,29)26-13-12-17-6-4-5-7-18(17)15-26)10-11-22(21)30-16-23(27)25-19-8-2-1-3-9-19/h1-11,14H,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLNLZPUJFXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-phenylacetamide

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